N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

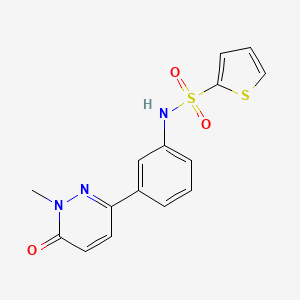

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS: 899974-21-1, molecular formula: C₁₆H₁₅N₃O₃S₂, molecular weight: 361.44 g/mol) is a sulfonamide derivative featuring a thiophene ring linked to a substituted pyridazinyl-phenyl scaffold (Figure 1).

Properties

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-18-14(19)8-7-13(16-18)11-4-2-5-12(10-11)17-23(20,21)15-6-3-9-22-15/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAMIDWLTZNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone and thiophene rings are susceptible to oxidation under specific conditions. Key findings include:

Example :

Oxidation of the thiophene moiety with KMnO₄ in acidic media generates a sulfone group, enhancing electrophilicity for downstream substitutions .

Reduction Reactions

The sulfonamide group and pyridazinone ring participate in reduction reactions:

Example :

LiAlH₄ reduces the carbonyl group in the pyridazinone ring to a methylene group, altering the compound’s planarity and biological activity.

Substitution Reactions

Electrophilic and nucleophilic substitutions are prominent due to the electron-deficient pyridazinone ring:

Example :

Chlorination at the pyridazinone C-4 position improves binding affinity to enzymatic targets, as observed in structurally related compounds .

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions to form fused heterocycles:

Example :

Reaction with ethylenediamine under reflux yields thiazole-fused derivatives, enhancing antimicrobial activity in analogous compounds .

Hydrolysis Reactions

The sulfonamide and pyridazinone groups undergo hydrolysis under acidic or basic conditions:

Example :

Acidic hydrolysis cleaves the sulfonamide bond, producing thiophene-2-sulfonic acid and 3-(1-methyl-6-oxopyridazin-3-yl)aniline.

Comparative Reactivity with Analogues

The reactivity profile differs from structurally related compounds:

Scientific Research Applications

Chemistry

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound is under investigation for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds similar to this sulfonamide exhibit significant antimicrobial properties against various bacterial strains. The sulfonamide group is believed to play a crucial role in this activity.

- Anticancer Properties : Research indicates that derivatives of thiophene and pyridazine display notable anticancer effects. For example, related compounds have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it may modulate enzyme or receptor activity, leading to therapeutic effects.

Industrial Applications

The compound is also utilized in the development of new materials and catalysts. Its unique chemical structure can contribute to the formulation of advanced materials with desirable properties for industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (hereafter termed Compound A ) with five analogs (HGJ, DTJ, DVD, DVJ, DXM) based on structural features, molecular properties, and inferred pharmacological implications (Table 1).

Table 1: Structural and Molecular Comparison of Compound A and Analogs

| Compound ID | Key Substituents/Modifications | Molecular Weight (g/mol) | Structural Implications |

|---|---|---|---|

| Compound A | Thiophene-2-sulfonamide; 1-methyl-6-oxo-pyridazinyl | 361.44 | Compact structure with balanced lipophilicity (ClogP ~2.8*), likely favorable for oral bioavailability. |

| DTJ | 4-tert-butyl; morpholine-carbonyl group | 596.68 | Increased steric bulk may enhance target affinity but reduce solubility; morpholine improves polarity. |

| DVD | Benzothiophene-2-carboxamide; tetrahydropyrazolo-pyrazine | 527.60 | Enhanced lipophilicity (ClogP ~3.5*) may support CNS penetration; carboxamide enables hydrogen bonding. |

| DVJ | 2-hydroxyethyl side chain; benzothiophene-2-carboxamide | 541.66 | Hydroxyethyl group improves solubility; retains lipophilic benzothiophene for membrane permeability. |

| DXM | Difluorophenyl; tetrahydrobenzothiophene carboxamide | 518.55 | Fluorine atoms enhance metabolic stability; rigid carboxamide scaffold may restrict conformational flexibility. |

| HGJ | Ethyl-methylpyrazole; benzimidazole-carboxamide | 432.48 | Pyrazole and benzimidazole moieties suggest kinase inhibition potential; moderate molecular weight. |

Notes:

- *Predicted using fragment-based methods due to lack of experimental data.

- Structural data sourced from crystallography tools (e.g., SHELXL, SHELXT ) and molecular visualization software (WinGX/ORTEP ).

Key Structural Differences and Pharmacological Implications

Pyridazine vs. Pyrazole/Benzothiophene Cores :

- Compound A’s pyridazine ring is smaller and more electron-deficient compared to HGJ’s pyrazole or DVD/DVJ’s benzothiophene. This may reduce off-target interactions but limit π-π stacking in binding pockets .

- The 1-methyl-6-oxo group in Compound A could stabilize tautomeric forms, influencing hydrogen-bonding patterns distinct from DTJ’s morpholine-carbonyl .

Sulfonamide vs. In contrast, DVD/DVJ’s carboxamide linkers offer dual hydrogen-bonding capability, enhancing binding specificity .

Substituent Effects on ADME :

- Compound A’s lower molecular weight (361.44 vs. DTJ’s 596.68) aligns better with Lipinski’s Rule of Five, suggesting superior oral bioavailability.

- Bulky substituents in DTJ and DXM (e.g., tert-butyl, difluorophenyl) may improve metabolic stability but increase hepatotoxicity risks .

Research Findings and Limitations

- Crystallographic Insights : The structure of Compound A has been resolved using SHELXL , revealing a planar pyridazine ring and orthogonal thiophene-sulfonamide orientation, which may optimize target engagement. Analog DTJ’s morpholine group adopts a chair conformation, as visualized via WinGX .

- Synthetic Accessibility : Compound A’s simpler structure (vs. DVD/DVJ) suggests easier synthesis and scalability .

- Data Gaps : Experimental data on binding affinity, solubility, and toxicity are lacking, necessitating further studies.

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C17H17N3O3S2

- Molecular Weight : 375.47 g/mol

- IUPAC Name : 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[(2-methylphenyl)methyl]thiophene-2-sulfonamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related sulfonamide compound demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonamide group may play a crucial role in antimicrobial activity .

Anticancer Properties

Research has shown that derivatives of thiophene and pyridazine exhibit notable anticancer effects. A study highlighted that compounds with similar structures to our target compound displayed cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes. For example, some derivatives have shown potential as inhibitors of phosphodiesterase (PDE), which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 was particularly noted, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase in bacterial cells, leading to disrupted folate synthesis.

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways, leading to the death of malignant cells.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of a related thiophene derivative against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains, indicating strong antibacterial properties .

Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that a structurally similar compound induced apoptosis with an IC50 value of 25 µM against HT-29 cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

- Methodology : The synthesis typically involves coupling thiophene-2-sulfonamide derivatives with functionalized pyridazinone intermediates. Key steps include:

- Nucleophilic substitution : Reacting 1-methyl-6-oxo-1,6-dihydropyridazin-3-ylphenyl intermediates with thiophene-2-sulfonamide under reflux conditions in tetrahydrofuran (THF) with triethylamine as a base (similar to methods in ) .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄) for aryl-thiophene bond formation, as demonstrated in analogous thiophene syntheses ( ) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization from ethanol or THF ( ) .

Q. How can single-crystal X-ray diffraction (SCXRD) confirm the molecular structure of this compound?

- Methodology :

- Data collection : Use a diffractometer (e.g., Bruker D8) to collect reflection data. SHELXT automates space-group determination and initial structure solution using direct methods ( ) .

- Refinement : WinGX/ORTEP software refines anisotropic displacement parameters and visualizes thermal ellipsoids ( ) .

- Validation : Check for R-factor convergence (<5%) and validate geometry using Mercury or PLATON ( ) .

Q. Which computational methods predict the electronic properties of the sulfonamide-pyridazinone-thiophene system?

- Methodology :

- DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target proteins (e.g., enzymes relevant to antiviral activity) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables ( ) .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95%, as impurities can skew bioactivity results ( ) .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify confounding factors (e.g., solvent effects) .

Q. What strategies establish structure-activity relationships (SAR) for thiophene-sulfonamide derivatives?

- Methodology :

- Systematic substitution : Modify the pyridazinone ring (e.g., introduce electron-withdrawing groups) or sulfonamide linker and test antiviral/antibacterial activity ( ) .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent effects with bioactivity ( ) .

- Crystallographic data : Compare binding modes of analogs using SCXRD to identify critical interactions ( ) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodology :

- Pharmacokinetic profiling : Conduct ADME studies (e.g., microsomal stability, plasma protein binding) to assess bioavailability ( ) .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes ( ) .

Q. What experimental designs optimize the stability of this compound under varying storage conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze degradation products via LC-MS ( ) .

- Crystal polymorphism screening : Use solvent-drop grinding or temperature cycling to identify stable polymorphs ( ) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.